(6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
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Overview
Description
(6-Chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: is a complex organic compound belonging to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of 2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazine with chlorinating agents to introduce the chlorine atom at the 6-position. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Safety measures are also strictly adhered to, given the potentially hazardous nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the benzoxazine ring makes it susceptible to oxidation reactions, which can lead to the formation of various oxidized products.
Reduction: : Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: : Substitution reactions, particularly at the chlorine atom, can be used to introduce different substituents, altering the compound's properties.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are typically employed.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-Chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and treatments.
Medicine: : Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : The compound's unique properties make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism by which (6-chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
(6-Chloro-2-ethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: is unique due to its specific structural features, such as the presence of the chlorine atom and the ethyl group. Similar compounds include:
(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
4-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
These compounds share the benzoxazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(6-chloro-2-ethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-2-9-12(17)14(6-11(15)16)8-5-7(13)3-4-10(8)18-9/h3-5,9H,2,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJREARBMJRLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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